A Technical Guide to the Putative Mechanism of Action of 1-[3-(Trifluoromethyl)benzyl]guanidine
A Technical Guide to the Putative Mechanism of Action of 1-[3-(Trifluoromethyl)benzyl]guanidine
Executive Summary
This document provides an in-depth technical analysis of the hypothesized mechanism of action for the compound 1-[3-(Trifluoromethyl)benzyl]guanidine. As direct experimental literature on this specific molecule is sparse, this guide synthesizes information from structurally analogous compounds to build a robust, evidence-based hypothesis. The primary proposed mechanism is the inhibition of the human Norepinephrine Transporter (hNET), drawing parallels with well-characterized benzylguanidine analogs like meta-iodobenzylguanidine (mIBG).[1][2] Secondary potential mechanisms, including the modulation of voltage-gated potassium (Kv) and sodium (Nav) channels, are also explored based on the known pharmacological activities of the guanidinium headgroup and the trifluoromethyl moiety, respectively.[3][4][5] This guide details the molecular basis for these hypotheses, outlines rigorous experimental protocols for their validation, and presents expected quantitative outcomes. It is intended for researchers, scientists, and drug development professionals investigating novel adrenergic and neurological agents.
Introduction to 1-[3-(Trifluoromethyl)benzyl]guanidine
Chemical Structure and Properties
1-[3-(Trifluoromethyl)benzyl]guanidine is a synthetic organic compound featuring a central guanidine group attached to a benzyl ring, which is substituted at the meta position with a trifluoromethyl group.
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Chemical Formula: C₉H₁₀F₃N₃
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Molecular Weight: 217.19 g/mol
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CAS Number: 14629-43-7[6]
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Key Structural Features:
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Guanidinium Headgroup: A highly basic functional group that is protonated at physiological pH, enabling it to form strong ionic interactions.
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Benzyl Moiety: A lipophilic aromatic ring that facilitates membrane interaction and provides a scaffold for substitution.
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Trifluoromethyl (CF₃) Group: A strongly electron-withdrawing group that enhances metabolic stability and lipophilicity, potentially influencing binding affinity and selectivity for biological targets.[7]
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Rationale for Investigation: The Pharmacological Significance of its Components
The scientific interest in 1-[3-(Trifluoromethyl)benzyl]guanidine stems from the established pharmacological profiles of its constituent parts.
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Benzylguanidines as Norepinephrine Transporter (NET) Ligands: The benzylguanidine scaffold is the foundation for compounds like meta-iodobenzylguanidine (mIBG), which are selectively taken up by neuroendocrine cells via the norepinephrine transporter (NET).[1] This property has made radiolabeled mIBG an essential tool for the diagnosis and therapy of neuroendocrine tumors such as neuroblastoma and pheochromocytoma.[2][8][9]
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Guanidinium Moieties as Ion Channel Modulators: The guanidine group itself is known to interact with ion channels. It can act as an inhibitor of voltage-gated potassium (Kv) channels, a mechanism that underlies its therapeutic use in certain neuromuscular diseases.[3]
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Trifluoromethyl Groups in Pharmacology: The CF₃ group is a common substituent in modern pharmaceuticals. Its inclusion can significantly alter a molecule's properties. Notably, it is found in several potent sodium channel blockers, where it contributes to the drug's binding and gating effects.[4]
This convergence of structural motifs suggests that 1-[3-(Trifluoromethyl)benzyl]guanidine possesses a complex pharmacological profile with high potential for interacting with key targets in the nervous and endocrine systems.
Primary Hypothesized Mechanism: Inhibition of the Norepinephrine Transporter (NET)
The most compelling hypothesis for the primary mechanism of action of 1-[3-(Trifluoromethyl)benzyl]guanidine is its function as a competitive inhibitor of the norepinephrine transporter (NET). NET is a sodium- and chloride-dependent transporter responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.
The Benzylguanidine Analogy: Learning from MIBG
The structural similarity to mIBG is the strongest piece of evidence for this hypothesis. Like norepinephrine, mIBG is recognized and transported into the cell by NET.[1] The guanidine group mimics the protonated amine of norepinephrine, allowing it to be recognized by the transporter's substrate binding site. It is therefore highly probable that 1-[3-(Trifluoromethyl)benzyl]guanidine acts as a substrate and/or competitive inhibitor at this same site. The meta substitution pattern is also consistent with known NET ligands.[1]
Proposed Molecular Interaction with NET
The proposed interaction involves a two-step process:
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Initial Binding: The protonated guanidinium group forms a critical ionic bond with a negatively charged residue (e.g., Asp75) in the NET binding pocket, analogous to the amine of norepinephrine.
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Stabilization: The benzyl ring, enhanced in lipophilicity by the CF₃ group, engages in hydrophobic and van der Waals interactions with surrounding nonpolar residues within the transporter's transmembrane domains, stabilizing the complex and preventing the translocation of norepinephrine.
Downstream Cellular Effects of NET Inhibition
By blocking the reuptake of norepinephrine, 1-[3-(Trifluoromethyl)benzyl]guanidine would be expected to increase the concentration and residence time of norepinephrine in the synaptic cleft. This leads to enhanced and prolonged activation of both presynaptic and postsynaptic adrenergic receptors, resulting in a sympathomimetic effect.
Diagram: Proposed NET Inhibition Pathway
Caption: Proposed mechanism of NET inhibition, leading to increased synaptic norepinephrine.
Secondary Putative Mechanisms: Modulation of Voltage-Gated Ion Channels
While NET inhibition is the primary hypothesis, the distinct chemical features of the molecule suggest plausible interactions with other critical neurological targets.
Inhibition of Voltage-Gated Potassium (Kv) Channels
The guanidinium group is a known blocker of Kv channels. Research has shown that guanidine compounds can bind within the intracellular pore of the channel, stabilizing a closed state and thereby reducing potassium efflux during membrane repolarization.[3] This action prolongs the duration of the action potential. If 1-[3-(Trifluoromethyl)benzyl]guanidine engages in this mechanism, it could modulate neuronal excitability and neurotransmitter release, an effect that would be synergistic with NET inhibition.
Blockade of Voltage-Gated Sodium (Nav) Channels
A number of clinically used drugs containing trifluoromethyl groups are known sodium channel blockers.[4] Nav channels are responsible for the rising phase of the action potential in excitable cells.[10] Blockers of these channels reduce the rate and magnitude of sodium influx, thereby decreasing the likelihood of action potential generation.[5] The lipophilic benzyl-CF₃ moiety of 1-[3-(Trifluoromethyl)benzyl]guanidine may facilitate its entry into the membrane and interaction with the channel pore, potentially conferring use-dependent blocking properties similar to local anesthetics and some antiarrhythmic drugs.
Diagram: Putative Ion Channel Interaction
Caption: Hypothesized interaction of the compound's moieties with Kv and Nav channels.
Experimental Protocols for Mechanism Validation
To rigorously test these hypotheses, a series of well-established in vitro assays are required.
Protocol 1: Competitive NET Radioligand Binding Assay
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Objective: To determine the binding affinity (Ki) of 1-[3-(Trifluoromethyl)benzyl]guanidine for the human norepinephrine transporter.
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Methodology:
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Preparation: Utilize cell membrane preparations from a stable cell line overexpressing hNET (e.g., HEK293-hNET).
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Incubation: Incubate the membrane preparations with a known concentration of a specific NET radioligand (e.g., [³H]-Nisoxetine).
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Competition: Add increasing concentrations of the unlabeled test compound (1-[3-(Trifluoromethyl)benzyl]guanidine) across a range of 10⁻¹⁰ M to 10⁻⁴ M.
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Separation: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
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Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
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Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a one-site competition model to calculate the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
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Protocol 2: [³H]-Norepinephrine Uptake Assay
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Objective: To measure the functional inhibition of norepinephrine transport into cells by 1-[3-(Trifluoromethyl)benzyl]guanidine.
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Methodology:
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Cell Culture: Plate hNET-expressing cells (e.g., SK-N-SH neuroblastoma cells, which endogenously express NET) in 24-well plates.[1] Use a non-expressing cell line (e.g., wild-type HEK293) as a negative control.
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Pre-incubation: Wash cells and pre-incubate them for 15 minutes with increasing concentrations of 1-[3-(Trifluoromethyl)benzyl]guanidine or a known inhibitor (e.g., Desipramine) as a positive control.
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Uptake Initiation: Add a fixed concentration of [³H]-Norepinephrine to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
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Uptake Termination: Stop the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold buffer.
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Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
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Analysis: Calculate the percentage inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value by non-linear regression.
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Protocol 3: Electrophysiological Analysis via Patch-Clamp
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Objective: To characterize the effects of the compound on the activity of voltage-gated potassium and sodium channels.
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Methodology:
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Cell Preparation: Use cell lines stably expressing specific subtypes of human Kv channels (e.g., Kv2.1) and Nav channels (e.g., Nav1.5 or Nav1.7).
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Recording: Establish a whole-cell patch-clamp configuration.
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Voltage Protocol (Kv): Apply depolarizing voltage steps from a holding potential of -80 mV to elicit outward potassium currents. Record baseline currents.
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Voltage Protocol (Nav): Apply brief depolarizing steps from a holding potential of -100 mV to elicit transient inward sodium currents. Record baseline currents.
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Compound Application: Perfuse the cells with known concentrations of 1-[3-(Trifluoromethyl)benzyl]guanidine and repeat the voltage protocols.
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Analysis: Measure changes in current amplitude, activation/inactivation kinetics, and use-dependence (by applying repetitive stimuli). Construct dose-response curves to determine the IC₅₀ for channel block.
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Diagram: Experimental Validation Workflow
Caption: A logical workflow for the experimental validation of the proposed mechanisms.
Expected Data and Interpretation
The outcomes of these experiments will provide quantitative validation of the proposed mechanisms.
Table 1: Expected Data for NET Interaction
| Assay Type | Parameter | Expected Value | Interpretation |
| Competitive Binding | Ki | 1 - 100 nM | High-affinity binding to the norepinephrine transporter. |
| [³H]-NE Uptake | IC₅₀ | 10 - 500 nM | Potent functional inhibition of norepinephrine transport. |
Table 2: Expected Data for Ion Channel Modulation
| Channel Type | Parameter | Expected Value | Interpretation |
| Voltage-Gated K⁺ (Kv) | IC₅₀ | 1 - 50 µM | Moderate inhibition of potassium channels, likely via pore block. |
| Voltage-Gated Na⁺ (Nav) | IC₅₀ | 5 - 100 µM | Moderate, possibly use-dependent, block of sodium channels. |
Interpretation: If the Ki and IC₅₀ values for NET are significantly lower (i.e., more potent) than those for the ion channels, it would strongly support NET inhibition as the primary mechanism of action. Comparable potencies would suggest a multi-target profile.
Potential Therapeutic Applications and Future Directions
Based on the hypothesized mechanisms, 1-[3-(Trifluoromethyl)benzyl]guanidine could be explored for several therapeutic applications:
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Neuroendocrine Tumor Imaging & Therapy: If it demonstrates high and specific uptake via NET, it could be developed as a non-radioiodinated PET imaging agent (e.g., labeled with ¹⁸F) or as a targeted therapeutic agent.
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Cardiovascular & CNS Disorders: As a NET inhibitor, it could have applications in conditions like ADHD, depression, or orthostatic hypotension. However, its potential off-target effects on cardiac ion channels (especially Nav1.5) would need to be carefully evaluated.
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Antimicrobial Agent: The guanidine moiety is also a key feature in some antimicrobial compounds, suggesting a potential for antibacterial activity, possibly through membrane disruption.[11][12]
Future research should focus on executing the validation protocols described herein, followed by selectivity profiling against other monoamine transporters (dopamine and serotonin) and a broader panel of ion channels.
Conclusion
While definitive studies on 1-[3-(Trifluoromethyl)benzyl]guanidine are yet to be published, a thorough analysis of its structural components allows for the formulation of a strong, testable hypothesis regarding its mechanism of action. The primary proposed mechanism is the competitive inhibition of the norepinephrine transporter, based on its structural analogy to known NET substrates like mIBG. Furthermore, plausible secondary mechanisms involving the modulation of voltage-gated potassium and sodium channels are suggested by the presence of the guanidinium and trifluoromethyl groups, respectively. The experimental framework provided in this guide offers a clear path to validating these hypotheses and fully elucidating the pharmacological profile of this promising compound.
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